molecular formula C12H10B2O7 B14763116 (6-Boronooxydibenzofuran-4-yl)oxyboronic acid

(6-Boronooxydibenzofuran-4-yl)oxyboronic acid

Cat. No.: B14763116
M. Wt: 287.8 g/mol
InChI Key: YQOQRBJRLOWOJM-UHFFFAOYSA-N
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Description

Dibenzofuran -4,6 -diborate is a chemical compound derived from dibenzofuran, which is a tricyclic aromatic heterocycle consisting of a benzofuran fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran -4,6 -diborate typically involves the functionalization of dibenzofuran at the 4 and 6 positions with borate groups. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, dibenzofuran can be reacted with boronic acids or borate esters in the presence of a palladium catalyst and a base to introduce the borate groups at the desired positions .

Industrial Production Methods

Industrial production of dibenzofuran -4,6 -diborate may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran -4,6 -diborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction: Reduction reactions can convert dibenzofuran -4,6 -diborate into other borate-containing compounds.

    Substitution: The borate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the borate positions.

Scientific Research Applications

Dibenzofuran -4,6 -diborate has several scientific research applications, including:

Mechanism of Action

The mechanism by which dibenzofuran -4,6 -diborate exerts its effects involves the interaction of the borate groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzofuran -4,6 -diborate is unique due to the presence of borate groups at specific positions, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron-containing compounds, such as in materials science and catalysis.

Properties

Molecular Formula

C12H10B2O7

Molecular Weight

287.8 g/mol

IUPAC Name

(6-boronooxydibenzofuran-4-yl)oxyboronic acid

InChI

InChI=1S/C12H10B2O7/c15-13(16)20-9-5-1-3-7-8-4-2-6-10(21-14(17)18)12(8)19-11(7)9/h1-6,15-18H

InChI Key

YQOQRBJRLOWOJM-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CC=CC2=C1OC3=C2C=CC=C3OB(O)O

Origin of Product

United States

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